molecular formula C9H11Cl2N B3167749 1-(2,5-Dichlorophenyl)propan-1-amine CAS No. 924817-45-8

1-(2,5-Dichlorophenyl)propan-1-amine

Cat. No. B3167749
CAS RN: 924817-45-8
M. Wt: 204.09 g/mol
InChI Key: QDTICOAVVMENTI-UHFFFAOYSA-N
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Description

“1-(2,5-Dichlorophenyl)propan-1-amine” is a chemical compound with the CAS Number: 1050556-36-9 . It is also known as 1-(2,5-dichlorophenyl)-1-propanamine hydrochloride . The compound has a molecular weight of 240.56 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H11Cl2N.ClH/c1-2-9(12)7-5-6(10)3-4-8(7)11;/h3-5,9H,2,12H2,1H3;1H . This indicates that the compound consists of 9 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Development in Asymmetric Hydrophosphination Reactions

  • Study: "Development of a novel chiral palladacycle and its application in asymmetric hydrophosphination reaction" (Yap et al., 2014).
  • Application: Utilization of a derivative of 1-(2,5-Dichlorophenyl)propan-1-amine in synthesizing a novel chiral palladacycle. This is used in promoting asymmetric hydrophosphination reactions, indicating its potential in synthetic chemistry for creating chiral molecules.

Conformational Analyses in Different Environments

  • Study: "The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments" (Nitek et al., 2020).
  • Application: Analysis of derivatives similar to 1-(2,5-Dichlorophenyl)propan-1-amine for understanding molecular conformations in various environments, which is crucial in drug design and molecular biology.

Use in N3O3 Amine Phenol Ligands

  • Study: "Hexadentate N3O3 amine phenol ligands for Group 13 metal ions" (Liu et al., 1993).
  • Application: The study involves the preparation of N3O3 amine phenols derived from compounds related to 1-(2,5-Dichlorophenyl)propan-1-amine, showcasing their role in forming ligands for metal ions, relevant in coordination chemistry.

Role in Quantum Chemical Studies

  • Study: "Quantum chemical and molecular dynamics simulation studies on inhibition performances of some thiazole and thiadiazole derivatives" (Kaya et al., 2016).
  • Application: Theoretical studies involving derivatives of 1-(2,5-Dichlorophenyl)propan-1-amine to predict corrosion inhibition, demonstrating its importance in materials science and corrosion studies.

Synthesis and Characterization in Organic Chemistry

  • Study: "Synthesis of tertiary amines and their inhibitive performance on carbon steel corrosion" (Gao et al., 2007).
  • Application: Investigation into the synthesis of tertiary amines, including compounds related to 1-(2,5-Dichlorophenyl)propan-1-amine, and their role in inhibiting carbon steel corrosion.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

1-(2,5-dichlorophenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTICOAVVMENTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichlorophenyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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